6-Oxododecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxododecanoic acid can be synthesized through the oxidation of 12,13-epoxystearic acid using periodic acid in tertiary butyl alcohol, yielding an isolated product with a yield of 71.0% . Another method involves the hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, which is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of vernolic acid derived from vernonia oil. The process includes saponification of vernonia oil, followed by low-temperature recrystallization and subsequent hydrogenation and oxidation steps .
Chemical Reactions Analysis
Types of Reactions: 6-Oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxime using hydroxylamine hydrochloride.
Reduction: Catalytic reduction of the oxime to produce 12-aminododecanoic acid.
Substitution: Formation of derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid in tertiary butyl alcohol.
Reduction: Catalytic reduction using appropriate catalysts.
Substitution: Various reagents depending on the desired derivative.
Major Products:
12-Aminododecanoic acid: Obtained through catalytic reduction of the oxime.
11-Aminoundecanoic acid: Produced via a three-step reaction sequence involving Beckmann rearrangement, Hofmann degradation, and hydrolysis.
Scientific Research Applications
6-Oxododecanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-oxododecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . The compound’s keto group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
11-Oxododecanoic acid: Another medium-chain fatty acid with a keto group at the eleventh carbon position.
Dodecanoic acid: A saturated fatty acid without a keto group, commonly found in coconut oil.
Uniqueness: 6-Oxododecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
4042-04-0 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
ALGZRZZACPPAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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